
3-(4-Hydroxypiperazin-1-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxypiperazin-1-YL)propanoic acid, also known as HOPA, is an amino acid derivative that has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery. It is a versatile compound that exhibits a wide range of biochemical and physiological effects, making it a promising candidate for the development of novel therapeutic agents.
Mechanism of Action
The exact mechanism of action of 3-(4-Hydroxypiperazin-1-YL)propanoic acid is not fully understood. However, it is believed to act as a modulator of the GABA receptor, which is involved in the regulation of neurotransmitter activity in the brain. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant and analgesic effects, making it a promising candidate for the treatment of epilepsy and chronic pain. This compound also exhibits anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have antitumor effects, which may make it useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-Hydroxypiperazin-1-YL)propanoic acid is its versatility. It exhibits a wide range of biochemical and physiological effects, making it a promising candidate for the development of novel therapeutic agents. Additionally, this compound is relatively easy to synthesize, which makes it a readily available compound for laboratory experiments. However, one of the limitations of this compound is its lack of specificity. It exhibits a wide range of effects, which may make it difficult to develop drugs that target specific pathways.
Future Directions
There are several future directions for research on 3-(4-Hydroxypiperazin-1-YL)propanoic acid. One area of interest is the development of novel drugs based on this compound. Researchers are investigating the use of this compound as a building block in the synthesis of new drugs that exhibit specific biological activities. Another area of interest is the investigation of the mechanism of action of this compound. Researchers are working to better understand how this compound interacts with the GABA receptor and other enzymes in the body. Finally, researchers are investigating the potential use of this compound in the treatment of various diseases, including epilepsy, chronic pain, and cancer.
Synthesis Methods
3-(4-Hydroxypiperazin-1-YL)propanoic acid can be synthesized through a variety of methods, including the reaction of piperazine with chloroacetic acid, the reaction of piperazine with ethyl chloroacetate, and the reaction of piperazine with 3-chloropropionic acid. The most commonly used method involves the reaction of piperazine with chloroacetic acid in the presence of a base catalyst.
Scientific Research Applications
3-(4-Hydroxypiperazin-1-YL)propanoic acid has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and antitumor effects. This compound has also been investigated for its potential use as a building block in the synthesis of novel drugs.
properties
CAS RN |
137309-43-4 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
3-(4-hydroxypiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H14N2O3/c10-7(11)1-2-8-3-5-9(12)6-4-8/h12H,1-6H2,(H,10,11) |
InChI Key |
HMIXXQFRUIZDTG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)O)O |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




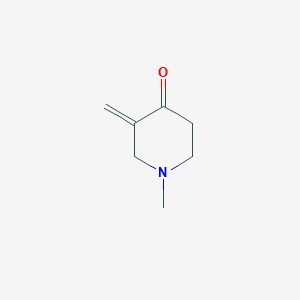
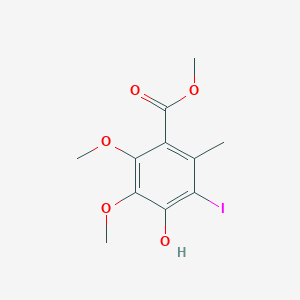

![3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B148502.png)
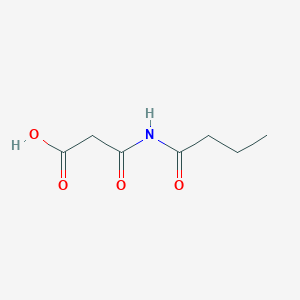
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)
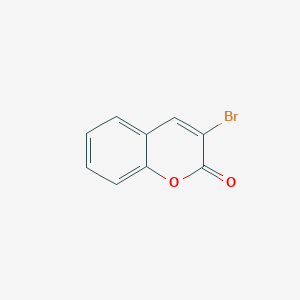
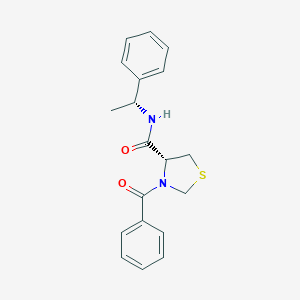
![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)



